molecular formula C11H10F3N3O2 B5603455 N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No. B5603455
M. Wt: 273.21 g/mol
InChI Key: PHMXXFCOEZYAHA-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry. Its structural features and properties have been explored in various research contexts.

Synthesis Analysis

This compound and its analogs are often synthesized through processes involving modifications of existing chemical structures to achieve desired properties. For example, Yamamoto et al. (2016) described the synthesis of a structurally diverse compound using central nervous system multiparameter optimization (CNS MPO) as a guideline (Yamamoto et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including this compound, is often characterized by features like π-π stacking and T-stacking, as observed in the study by Das (2017), which investigated the stacking features of imidazole and phenyl units (Das, 2017).

Chemical Reactions and Properties

These compounds often engage in reactions such as N-demethylation, as explored by Skibba et al. (1970), and can form various metabolites through these processes (Skibba et al., 1970).

Scientific Research Applications

Inhibition of Enzymatic Activity

One notable application involves the inhibition of specific enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine de novo synthesis. Compounds structurally related to N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide have been shown to have a significant inhibitory effect on this enzyme, impacting the pyrimidine nucleotide pools essential for normal immune cell functions. This property makes them potential candidates for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

Antitumor Activity

Compounds with a similar structure have been investigated for their antitumor properties, particularly against leukemias and solid tumors. Their mechanism involves the alkylation of DNA, leading to the disruption of DNA replication and transcription in cancer cells. This activity is attributed to their ability to decompose into active metabolites in vivo, acting as prodrug modifications (Stevens et al., 1984).

Metal-Organic Frameworks (MOFs)

Research has also extended into the field of material science, where derivatives of this compound have been used in the synthesis of metal–organic complexes. These complexes are of interest due to their potential applications in electrochemical sensing and photocatalysis. The introduction of amide-derived ligands based on the imidazole structure has led to the development of complexes with unique electrocatalytic properties and photocatalytic activities for organic dye degradation (Wang et al., 2021).

Photocatalytic Properties

Further extending into the realm of photocatalysis, derivatives of this compound have been incorporated into frameworks that exhibit remarkable photocatalytic properties. These properties make them suitable for environmental remediation applications, such as the degradation of pollutants in water (Fu, Kang, & Zhang, 2014).

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXXFCOEZYAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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